molecular formula C6H9NO4 B061893 Methyl (2S,4R)-4-Hydroxy-5-oxopyrrolidine-2-carboxylate CAS No. 170012-71-2

Methyl (2S,4R)-4-Hydroxy-5-oxopyrrolidine-2-carboxylate

Cat. No.: B061893
CAS No.: 170012-71-2
M. Wt: 159.14 g/mol
InChI Key: OKJQBJHYKVHRIS-IUYQGCFVSA-N
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Description

Methyl (2S,4R)-4-Hydroxy-5-oxopyrrolidine-2-carboxylate is a proline derivative with significant biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S,4R)-4-Hydroxy-5-oxopyrrolidine-2-carboxylate typically involves the esterification of (2S,4R)-4-Hydroxyproline. One common method includes the reaction of (2S,4R)-4-Hydroxyproline with methanol in the presence of an acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound often employs similar esterification techniques but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to maintain the stereochemistry of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,4R)-4-Hydroxy-5-oxopyrrolidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles like ammonia or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of 4-oxo-5-oxopyrrolidine-2-carboxylate.

    Reduction: Formation of 4-hydroxy-5-hydroxypyrrolidine-2-carboxylate.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Methyl (2S,4R)-4-Hydroxy-5-oxopyrrolidine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl (2S,4R)-4-Hydroxy-5-oxopyrrolidine-2-carboxylate involves its interaction with various molecular targets. It is known to modulate the activity of enzymes and receptors involved in neurotransmission and inflammation. The compound can inhibit the activity of certain enzymes, leading to reduced oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

    (2S,4R)-4-Hydroxyproline: A precursor in the synthesis of Methyl (2S,4R)-4-Hydroxy-5-oxopyrrolidine-2-carboxylate.

    (2S,4R)-4-Fluoroproline: A fluorinated analog with enhanced stability and reactivity.

    (2S,4R)-4-Methylproline: A methylated derivative with similar biological activity.

Uniqueness

This compound is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its ability to undergo various chemical reactions while maintaining its stereochemistry makes it a valuable compound in synthetic and medicinal chemistry.

Properties

IUPAC Name

methyl (2S,4R)-4-hydroxy-5-oxopyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO4/c1-11-6(10)3-2-4(8)5(9)7-3/h3-4,8H,2H2,1H3,(H,7,9)/t3-,4+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKJQBJHYKVHRIS-IUYQGCFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(C(=O)N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@H](C(=O)N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl (2S,4R)-4-Hydroxy-5-oxopyrrolidine-2-carboxylate
Reactant of Route 2
Methyl (2S,4R)-4-Hydroxy-5-oxopyrrolidine-2-carboxylate
Reactant of Route 3
Methyl (2S,4R)-4-Hydroxy-5-oxopyrrolidine-2-carboxylate
Reactant of Route 4
Methyl (2S,4R)-4-Hydroxy-5-oxopyrrolidine-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl (2S,4R)-4-Hydroxy-5-oxopyrrolidine-2-carboxylate
Reactant of Route 6
Methyl (2S,4R)-4-Hydroxy-5-oxopyrrolidine-2-carboxylate

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